molecular formula C18H17BrN2O2S B1662356 4BP-Tqs

4BP-Tqs

Número de catálogo: B1662356
Peso molecular: 405.3 g/mol
Clave InChI: YNCXHXYZTLIZTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of 4BP-Tqs can be achieved through a microwave-assisted method. This involves the reaction of 4-bromobenzaldehyde with cyclopentadiene in the presence of a catalyst to form the cyclopenta[c]quinoline core. The sulfonamide group is then introduced through a reaction with sulfonyl chloride . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

4BP-Tqs undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

4BP-Tqs is primarily recognized for its role as a potent allosteric agonist of α7 nAChRs. Unlike traditional orthosteric agonists like acetylcholine, which cause rapid receptor desensitization, this compound activates these receptors with minimal desensitization, making it a valuable tool for studying receptor dynamics.

Neuropharmacology

The unique properties of this compound have made it a subject of interest in neuropharmacological research:

  • Cognitive Enhancement : As an α7 nAChR agonist, this compound may enhance cognitive functions and has been studied for its potential in treating cognitive deficits associated with disorders such as Alzheimer's disease .
  • Neuroprotection : Research indicates that compounds like this compound can offer neuroprotective benefits by modulating neurotransmitter release and reducing neuroinflammation .

Behavioral Studies

Case studies involving animal models have demonstrated that this compound can influence behavior:

  • Anxiety and Depression Models : Administration of this compound in rodent models has shown promise in reducing anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
  • Memory and Learning : Behavioral tests indicate improved performance in memory tasks when subjects are treated with this compound, supporting its role in cognitive enhancement .

Comparative Analysis of Related Compounds

To better understand the significance of this compound, it is useful to compare it with related compounds:

CompoundTypeEC50 (µM)DesensitizationNotes
AcetylcholineOrthosteric Agonist>100HighRapid desensitization observed
TQSPositive Allosteric Modulator10ModerateEnhances ACh effects
This compoundAllosteric Agonist0.5MinimalPotent neuroprotective and cognitive effects

Conclusion and Future Directions

The compound this compound represents a significant advancement in the study of α7 nAChRs due to its unique pharmacological profile. Its ability to activate receptors without causing rapid desensitization opens new avenues for research into cognitive enhancement and neuroprotection.

Future research should focus on:

  • In Vivo Studies : Further exploration of the therapeutic potential of this compound in clinical settings.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its effects on nAChRs.
  • Comparative Studies : Evaluating the efficacy and safety profiles of this compound against other existing therapies for neurological disorders.

By continuing to explore the diverse applications of this compound, researchers can better understand its potential role in treating various neurological conditions and enhancing cognitive function.

Actividad Biológica

4BP-Tqs (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) is a compound of significant interest in pharmacological research due to its selective activity on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This article provides a detailed overview of its biological activity, including data tables and key research findings.

This compound functions primarily as an allosteric agonist at α7 nAChRs. Unlike traditional orthosteric agonists such as acetylcholine, which bind directly to the receptor's active site, this compound binds to an allosteric site, enhancing receptor activation without causing rapid desensitization. This unique mechanism allows for prolonged receptor activity and has implications for therapeutic applications in conditions such as Alzheimer's disease and schizophrenia.

Key Research Findings

  • Agonist Potency :
    • This compound exhibits a lower half-maximal effective concentration (EC50) compared to acetylcholine, with values reported at approximately 17±3μM17\pm 3\mu M for this compound versus 128±12μM128\pm 12\mu M for acetylcholine . This indicates a more potent activation of α7 nAChRs by this compound.
  • Desensitization Profile :
    • Activation of α7 nAChRs by this compound results in minimal desensitization compared to traditional agonists. Studies show that while orthosteric agonists induce rapid desensitization, this compound allows for sustained receptor activation with very slow desensitization occurring over extended periods .
  • Receptor Activation Dynamics :
    • The response dynamics indicate that the activation by this compound is characterized by a slower onset compared to acetylcholine, which could be beneficial in therapeutic contexts where prolonged receptor engagement is desired .

Comparative Table of Biological Activity

Compound Mechanism EC50 (μM) Desensitization Rate Maximal Response
AcetylcholineOrthosteric Agonist128 ± 12RapidBaseline
This compoundAllosteric Agonist17 ± 3Minimal45-fold greater than ACh

Study on Neuroprotective Effects

In a study examining the neuroprotective effects of this compound in rat primary hippocampal neurons, it was observed that co-application with orthosteric agonists led to significantly enhanced neuronal survival and reduced apoptosis markers. The compound facilitated recovery from desensitization induced by other agonists, indicating its potential role in neuroprotection .

Binding Site Analysis

Computer docking studies have revealed that both TQS and this compound bind within an intrasubunit transmembrane cavity of the α7 nAChR, distinct from the orthosteric site utilized by acetylcholine. Mutations in specific amino acids within this cavity have demonstrated significant impacts on the agonist activation profile of this compound, underscoring its unique binding characteristics .

Propiedades

IUPAC Name

4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCXHXYZTLIZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4BP-Tqs
Reactant of Route 2
Reactant of Route 2
4BP-Tqs
Reactant of Route 3
Reactant of Route 3
4BP-Tqs
Reactant of Route 4
4BP-Tqs
Reactant of Route 5
4BP-Tqs
Reactant of Route 6
4BP-Tqs
Customer
Q & A

Q1: What is unique about 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) compared to traditional nicotinic acetylcholine receptor (nAChR) agonists like acetylcholine?

A1: Unlike conventional agonists that bind to the extracellular orthosteric site, this compound acts as a potent allosteric agonist, targeting a transmembrane allosteric site on α7 nAChRs. [, ] This distinct binding site allows this compound to activate α7 nAChRs in a way that differs from acetylcholine, leading to unique pharmacological properties. []

Q2: What is the impact of the M253L mutation on this compound activity compared to acetylcholine?

A3: The M253L mutation, located within a proposed transmembrane binding cavity for allosteric modulators, effectively blocks agonist activation by this compound. Conversely, this mutation has no significant impact on acetylcholine activation, highlighting the distinct binding sites and mechanisms of these agonists. []

Q3: How does this compound influence the single-channel kinetics of α7 nAChRs compared to acetylcholine?

A4: this compound significantly alters the single-channel kinetics of α7 nAChRs, resulting in substantially longer single-channel open times and burst lengths (approximately 160-800-fold longer) and shorter shut times (approximately 8-fold shorter) compared to acetylcholine activation. []

Q4: Can the effects of acetylcholine and this compound on α7 nAChR single-channel burst lengths be combined?

A5: Yes, co-application of acetylcholine and this compound leads to a synergistic increase in single-channel burst lengths, reaching an average of 3099 ± 754 ms. This co-application effect highlights the potential for combined therapeutic strategies targeting both orthosteric and allosteric sites. []

Q5: Does the activation of α7 nAChRs by this compound differ from acetylcholine in terms of single-channel conductance?

A6: Interestingly, α7 nAChRs display a significantly larger main single-channel conductance when activated by this compound (100.3 ± 2.4 pS) compared to acetylcholine (90.0 ± 2.7 pS). This difference provides evidence that allosteric and orthosteric agonists induce distinct open-channel conformations within the α7 nAChR. []

Q6: Can the chemical structure of this compound be modified to alter its pharmacological properties?

A7: Yes, even slight modifications to the this compound structure can drastically impact its activity. Replacing the bromine atom with chlorine (4CP-TQS) or iodine (4IP-TQS) retains allosteric agonist activity but alters activation/inactivation rates and desensitization levels. Substituting fluorine (4FP-TQS) eliminates allosteric agonism, instead producing a potentiator of acetylcholine responses and an antagonist of this compound-evoked responses. [] This sensitivity highlights the potential for fine-tuning pharmacological properties through structural modifications.

Q7: Does the stereochemistry of this compound affect its activity?

A8: Yes, the activity of this compound is enantioselective. The (+)-enantiomer, GAT107, exhibits potent ago-PAM activity on α7 nAChRs, while the (−)-enantiomer shows no such activity. X-ray crystallography confirms the absolute stereochemistry of GAT107 as 3aR,4S,9bS. []

Q8: Can this compound activate α7 nAChRs in native neuronal systems?

A9: Yes, this compound displays similar pharmacological properties in both recombinant and native α7 nAChRs. Patch-clamp recordings in rat primary hippocampal neurons and fluorescence-based assays in rat and human induced pluripotent stem cell-derived neurons confirm its functionality in native systems. []

Q9: Can this compound and its analogs differentiate between the subtypes of nicotinic receptors?

A11: Compounds based on the this compound scaffold show a high degree of selectivity for α7 nAChRs, as demonstrated by their lack of activity on the TQS-sensitive α4β2L15'M mutant. [] This selectivity makes them valuable tools for studying the specific roles of α7 nAChRs in complex biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.